4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)13-10-8-16-19(14(10)15(21)18-17-13)11-6-4-5-7-12(11)20-3/h4-9H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUOVCZURXIAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyridazine core using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the 2-methoxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where the pyrazolo[3,4-d]pyridazine core is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.
Introduction of the thiol group: The final step involves the thiolation of the pyrazolo[3,4-d]pyridazine core using thiolating agents such as thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol exhibit significant anticancer effects. For instance:
- Mechanism of Action : Studies suggest that derivatives can inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. In vitro studies have shown that some pyrazolo derivatives selectively inhibit CDK2, leading to reduced proliferation of cancer cells .
- Case Study : A study demonstrated that thioacetamide derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, activating caspases and modulating Bcl-2 family proteins .
Neuroprotective Effects
The presence of an isoxazole moiety in the compound suggests potential neuroprotective properties. Research highlights include:
- Mechanism of Action : Compounds containing isoxazole derivatives have been shown to modulate glutamate receptors, offering protection against excitotoxicity associated with neurodegenerative diseases .
- Case Study : Related compounds have demonstrated the ability to inhibit caspase activation in neuronal cells exposed to glutamate, suggesting protective mechanisms against neurodegeneration .
Enzyme Modulation
The compound's unique structure allows it to interact with various enzymes involved in metabolic pathways:
- Broad Spectrum Activity : A pharmacological profile indicated that this compound exhibits activity against multiple enzymes, suggesting its potential as a lead compound in drug development aimed at targeting various pathways simultaneously .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine derivative | CDK inhibitor | Higher selectivity towards CDK2 |
| Compound B | Thiazole-based thioamide | Antiviral properties | Targets viral replication mechanisms |
| Compound C | Benzothiazole derivative | Antimicrobial activity | Broad-spectrum efficacy against bacteria |
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro Studies | Induced apoptosis in cancer cell lines via mitochondrial pathways |
| Molecular Docking | Strong binding affinities to CDKs and other kinases implicated in cancer progression |
| Pharmacological Profile | Exhibits a broad spectrum of activity against various enzymes involved in metabolic pathways |
Mechanism of Action
The mechanism of action of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-methoxyphenyl group in the target compound distinguishes it from analogs with other aryl substituents. Key comparisons include:
Key Observations :
Functional Group Modifications at Position 7
Replacing the thiol group with other functional groups alters physicochemical and pharmacological properties:
Key Observations :
- Thiol-containing derivatives (e.g., CAS 1105197-96-3 and 1105198-11-5) are more reactive in nucleophilic substitution or oxidation reactions compared to ketone-containing analogs.
- The 7-one derivative (CAS 1105197-18-9) is less acidic, limiting its utility in pH-sensitive formulations .
Biological Activity
The compound 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazolo core with a thio group, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 342.46 g/mol.
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class often act as cyclin-dependent kinase (CDK) inhibitors , which are crucial in regulating the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The specific interactions and binding affinities with CDK enzymes are essential for understanding their therapeutic potential.
Anticancer Activity
A series of studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 45 | CDK inhibition leading to apoptosis |
| HCT-116 (Colon) | 30 | Induction of cell cycle arrest |
| MDA-MB-231 | 25 | Synergistic effect with doxorubicin |
These values indicate that the compound exhibits significant cytotoxicity, particularly in breast cancer cell lines.
Synergistic Effects
Research has highlighted the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. In MDA-MB-231 cells, the combination therapy showed enhanced efficacy compared to monotherapy, suggesting that this compound could be a valuable addition to existing cancer treatment regimens.
Case Studies
A notable study investigated the effects of various pyrazolo derivatives on breast cancer cells. The findings revealed that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity and apoptosis induction. Specifically:
- Combination Therapy : The combination of this compound with doxorubicin resulted in a significant reduction in cell viability compared to either agent alone.
- Mechanistic Insights : Flow cytometry analysis indicated increased apoptotic cell populations when treated with the combination therapy.
Q & A
Q. What synthetic strategies are commonly employed for constructing the pyrazolo[3,4-d]pyridazine core in this compound?
The pyrazolo[3,4-d]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing substituted diketones with hydrazines in ethanol/acetic acid mixtures forms the pyrazole ring, followed by further functionalization . Microwave-assisted methods can enhance reaction efficiency and yield, as demonstrated in the synthesis of analogous pyrazolo-pyrimidine derivatives (e.g., 53% yield under microwave conditions vs. traditional heating) . Key steps include purification via silica gel chromatography and recrystallization from methanol or ethanol .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in structural characterization?
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For example, methoxy groups (δ ~3.7 ppm in 1H NMR) and aromatic protons (δ 6.5–8.2 ppm) help verify substitution patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl in a related structure) and hydrogen bonding networks (e.g., O–H···N interactions stabilizing crystal packing) .
Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state rigidity .
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibitory activity?
Enzyme inhibition assays (e.g., PI3K or VEGFR-2) using purified kinases and ATP-competitive substrates are standard. Cellular assays (e.g., proliferation inhibition in cancer cell lines) validate target engagement. For dual inhibitors (e.g., BRAF/VEGFR-2), parallel enzymatic and cellular screens are critical . IC50 values and selectivity ratios should be compared to reference inhibitors (e.g., allopurinol for xanthine oxidase) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in pyrazolo[3,4-d]pyridazine derivatization?
- Catalyst screening : FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) improves cyclization efficiency (89% yield in pyrazolo-pyridinones) .
- Solvent effects : Xylene or DMF at reflux enhances solubility of intermediates .
- Microwave irradiation : Reduces reaction time (25–30 hours → <10 hours) and improves regioselectivity .
Yield disparities in isomers (e.g., 43% vs. 65% for ortho/meta-methoxy derivatives) suggest steric/electronic effects from substituents, requiring tailored optimization .
Q. How should contradictory bioactivity data between enzymatic and cellular assays be interpreted?
Discrepancies may arise from off-target effects, cellular permeability, or metabolic stability. For example:
- Enzyme assays : High potency (nM IC50) against purified kinases may not translate to cellular activity due to poor membrane penetration.
- Cellular assays : Use pharmacokinetic modifiers (e.g., cyclosporine A for P-gp inhibition) to assess efflux pump involvement .
Dose-response curves and time-dependent studies clarify mechanistic inconsistencies.
Q. What computational methods aid in rational design of derivatives with enhanced selectivity?
- Molecular docking : Predict binding modes to kinase ATP pockets (e.g., VEGFR-2 vs. BRAF) using crystal structures (PDB IDs: 4ASD, 3C4F).
- DFT calculations : Evaluate electronic effects of substituents (e.g., methoxy vs. fluoro groups) on HOMO/LUMO distributions and charge transfer .
- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with activity to guide synthesis .
Q. How can regiochemical ambiguities in NMR spectra be resolved for structurally similar analogs?
- NOESY/ROESY : Detect spatial proximity between protons (e.g., methoxy and pyrazole protons) to confirm regiochemistry .
- Isotopic labeling : Synthesize 15N/13C-labeled analogs for unambiguous assignment in heteronuclear NMR .
- Comparative analysis : Contrast spectral data with structurally characterized analogs (e.g., dihedral angles from X-ray) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
